

FT-IR analysis of 1,6-Diamino-3,4-dihydroxyhexane functional groups

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Compound of Interest

Compound Name: 1,6-Diamino-3,4-dihydroxyhexane

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An In-depth Technical Guide to the FT-IR Analysis of **1,6-Diamino-3,4-dihydroxyhexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **1,6-diamino-3,4-dihydroxyhexane** ($C_6H_{16}N_2O_2$). This compound possesses a six-carbon backbone with two primary amino groups ($-NH_2$) at the terminal positions and two secondary hydroxyl groups ($-OH$) at the central positions[1]. FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. This document outlines the expected vibrational frequencies for the functional groups in **1,6-diamino-3,4-dihydroxyhexane**, provides a detailed experimental protocol for sample analysis, and includes workflow diagrams for clarity.

Molecular Structure and Key Functional Groups

1,6-Diamino-3,4-dihydroxyhexane is a bifunctional organic molecule featuring both amine and alcohol functionalities[1]. The primary functional groups that yield distinct signals in an FT-IR spectrum are:

- Primary Amine ($-NH_2$): Located at carbons 1 and 6.

- Secondary Hydroxyl (-OH): Located at carbons 3 and 4.
- Aliphatic Carbon-Hydrogen Bonds (C-H): Present throughout the hexane backbone.

The presence of these groups, particularly the O-H and N-H bonds, allows for significant hydrogen bonding, which can influence the position and shape of their corresponding absorption bands in the FT-IR spectrum.

Expected FT-IR Absorption Data

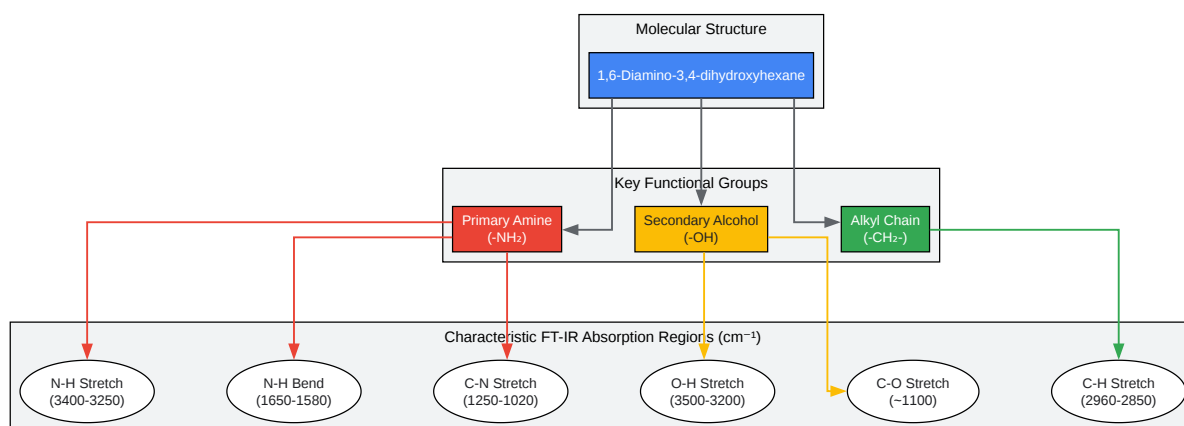
The infrared spectrum of **1,6-diamino-3,4-dihydroxyhexane** is predicted to exhibit several characteristic absorption bands. The following table summarizes the key vibrational modes, their expected wavenumber ranges, and their typical appearance based on established spectroscopic data for aliphatic amines and alcohols.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3500–3200	O-H Stretch (H-bonded)	Secondary Alcohol (-OH)	Strong, very broad band[2][3]
3400–3250	N-H Stretch	Primary Amine (-NH ₂)	Two sharp-to-medium bands (asymmetric & symmetric)[4][5]
2960–2850	C-H Stretch	Alkane (-CH ₂ -)	Strong, sharp peaks
1650–1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium to strong, sharp band[4][6]
1250–1020	C-N Stretch	Aliphatic Amine (-CH ₂ -NH ₂)	Weak to medium intensity[4]
~1100	C-O Stretch	Secondary Alcohol (-C-OH)	Medium to strong intensity[5]
910–665	N-H Wag	Primary Amine (-NH ₂)	Medium to strong, broad band[4]

Note: The N-H stretching bands may appear as "shoulders" on the much broader O-H stretching band due to the structural proximity and potential for overlapping signals.

Visualization of Functional Groups and IR Regions

The logical relationship between the molecular structure of **1,6-diamino-3,4-dihydroxyhexane** and its expected FT-IR spectral regions is illustrated below.



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Caption: Functional groups of the molecule and their corresponding IR regions.

Detailed Experimental Protocol: FT-IR Analysis via KBr Pellet

This protocol describes a standard procedure for analyzing a solid organic sample using a Fourier-Transform Infrared Spectrometer.

4.1. Instrumentation and Materials

- Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Spectroscopy-grade Potassium Bromide (KBr), desiccated.
- Agate mortar and pestle.
- Hydraulic press with pellet-forming die.
- Spatula and weighing paper.
- Sample: 1-2 mg of **1,6-diamino-3,4-dihydroxyhexane**.

4.2. Sample Preparation

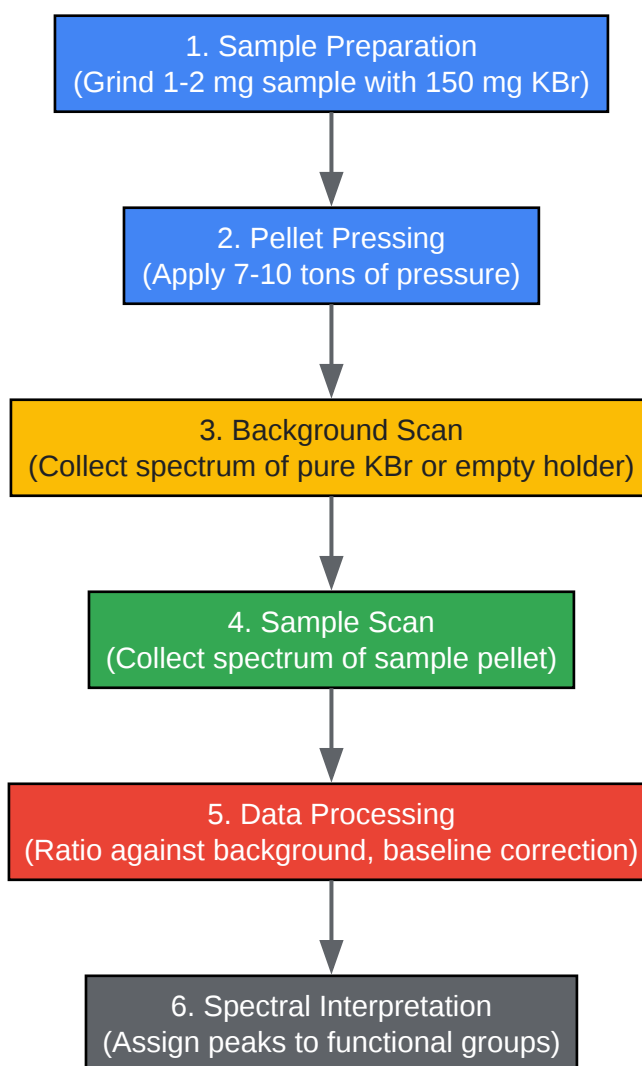
- **Drying:** Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator before use to remove any adsorbed water, which has a strong IR signal.
- **Grinding:** Place approximately 100-150 mg of dry KBr into the agate mortar. Add 1-2 mg of the **1,6-diamino-3,4-dihydroxyhexane** sample.
- **Mixing:** Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
- **Pellet Formation:** Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.
- **Pressing:** Evacuate the die under a vacuum to remove trapped air. Gradually apply pressure up to 7-10 tons (approximately 8,000-10,000 psi) and hold for 1-2 minutes.
- **Extraction:** Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the dispersed sample should be obtained.

4.3. Data Acquisition

- **Background Scan:** Place an empty pellet holder (or a pure KBr pellet) in the spectrometer's sample compartment. Purge the compartment with dry air or nitrogen if possible. Collect a background spectrum. This step is critical as it subtracts the absorbance from atmospheric CO₂, water vapor, and the KBr itself.
- **Instrument Parameters:** Set the acquisition parameters.
 - Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).
 - Apodization: Happ-Genzel.
- **Sample Scan:** Remove the background standard and place the sample pellet into the holder in the beam path. Collect the sample spectrum using the same parameters as the background scan.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Experimental Workflow Diagram

The following flowchart visualizes the key steps in the FT-IR analysis protocol.



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Caption: A step-by-step workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR analysis of **1,6-diamino-3,4-dihydroxyhexane** provides clear and interpretable data for its structural confirmation. The spectrum is expected to be dominated by a very broad O-H stretching band overlaid with two sharper N-H stretching peaks in the 3500-3200 cm^{-1} region. Additional key signals, including the N-H bend, C-O stretch, and C-N stretch, serve as corroborating evidence for the presence of the primary amine and secondary alcohol functional groups. By following a meticulous experimental protocol, researchers can obtain high-quality spectra to verify the chemical identity and purity of this versatile molecule.

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